molecular formula C9H11N3O3 B169173 methyl 4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate CAS No. 163213-38-5

methyl 4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate

Cat. No.: B169173
CAS No.: 163213-38-5
M. Wt: 209.2 g/mol
InChI Key: VWXQPZYUOQXYLQ-UHFFFAOYSA-N
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Description

Methyl 4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate (CAS: 163213-38-5) is a bicyclic heterocyclic compound featuring a pyrazole ring fused to a seven-membered 1,4-diazepine ring. Its molecular formula is C₉H₁₁N₃O₃, with a molecular weight of 209.20 g/mol . This compound is synthesized via scalable methods involving alkylation of methyl pyrazole 3,5-dicarboxylate followed by cyclization, as demonstrated in recent studies .

Properties

IUPAC Name

methyl 4-oxo-5,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O3/c1-15-9(14)6-5-7-8(13)10-3-2-4-12(7)11-6/h5H,2-4H2,1H3,(H,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWXQPZYUOQXYLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN2CCCNC(=O)C2=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60377629
Record name methyl 4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

24.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818740
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

163213-38-5
Record name methyl 4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60377629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-oxo-4H,5H,6H,7H,8H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate
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Preparation Methods

Table 1: Optimization of Lactam Reduction Conditions

Reducing AgentSolventTemperature (°C)Yield (%)
Phenylsilane/NiCl₂THF2530
BMSTHF5068
LiAlH₄Et₂O042

Data adapted from.

Epoxide Ring-Opening Cyclization Approach

An alternative two-step method employs ethyl 3-aryl-1H-pyrazole-5-carboxylates as starting materials. Alkylation with 2-(chloromethyl)oxirane in the presence of NaH in dimethylformamide (DMF) at 40°C generates ethyl 1-(oxiran-2-ylmethyl)-1H-pyrazole-5-carboxylate with >90% regioselectivity. Treatment with primary amines (e.g., ammonia, benzylamine) in methanol induces nucleophilic ring-opening at the less hindered epoxide carbon, followed by intramolecular cyclization via attack of the amine on the ester carbonyl. This one-pot sequence delivers the target diazepinone in 63–98% yield, depending on the amine substituent.

Mechanistic studies confirm an Sₙ2 pathway for the epoxide opening, with the amine acting as both nucleophile and base. Steric hindrance from bulky aryl groups on the pyrazole ring minimally affects reaction efficiency, enabling broad substrate scope.

Table 2: Impact of Base and Solvent on Alkylation Efficiency

BaseSolventTemperature (°C)Yield (%)
K₂CO₃Solvent-free7024
Cs₂CO₃Acetonitrile2558
DBUTHF2587

Data sourced from.

Microwave-Assisted Cyclocondensation

Recent advances leverage microwave irradiation to accelerate key cyclization steps. A protocol by Natarajan et al. subjects methyl 1-(3-aminopropyl)-3,5-dicarboxylate to microwave heating at 140°C in toluene, completing cyclization in 15 minutes versus 24 hours under conventional conditions. This method achieves comparable yields (85%) while reducing side reactions such as ester hydrolysis.

Functionalization and Derivatization Techniques

Post-synthetic modifications of the diazepine core enable diversification for structure-activity relationship (SAR) studies. Buchwald–Hartwig arylation using Pd(OAc)₂/XPhos catalyzes coupling of aryl halides at the C3 position, yielding derivatives with electron-donating (e.g., 4-OMe, 72%) and electron-withdrawing (e.g., 4-CF₃, 80%) groups. Chan–Lam coupling with boronic acids installs aryl motifs at C7 with moderate efficiency (55–68%).

Table 3: Yields of Selected Buchwald and Chan–Lam Couplings

SubstituentBuchwald Yield (%)Chan–Lam Yield (%)
4-OMe8159
4-CF₃8069
2-Cl5955

Data from.

Challenges and Optimization Strategies

A persistent challenge is the competitive formation of regioisomers during alkylation. Employing DBU as a non-nucleophilic base suppresses N2 alkylation, favoring N1 substitution. Additionally, Boc protection of the amine prior to cyclization prevents unwanted polymerization.

Scale-up studies identify borane-THF complexes as preferable to LiAlH₄ for lactam reduction due to safer handling and higher reproducibility. Purification via silica gel chromatography remains standard, though recrystallization from ethyl acetate/hexanes improves purity to >99% .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield tetrahydro derivatives with altered electronic properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole or diazepine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxo derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in further applications.

Scientific Research Applications

Biological Activities

Methyl 4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate exhibits various biological activities that make it a candidate for further research and development:

  • Anticonvulsant Activity : Research has indicated that compounds with similar structures possess anticonvulsant properties. The diazepine moiety is often associated with such effects due to its interaction with GABA receptors .
  • Anti-inflammatory Properties : Preliminary studies suggest that this compound may exhibit anti-inflammatory effects, making it a potential candidate for treating inflammatory diseases .
  • Cytotoxic Effects : Some derivatives of pyrazolo-diazepines have shown cytotoxicity against cancer cell lines, indicating a possible role in cancer therapy .

Medicinal Chemistry Applications

The unique structure of this compound allows for modifications that can enhance its pharmacological profile:

  • Drug Design : The compound can serve as a scaffold for designing new drugs targeting neurological disorders or cancers. Structural modifications can lead to derivatives with improved potency and selectivity .
  • Synthesis of Analogues : Researchers are exploring the synthesis of analogues to evaluate their biological activities systematically. This approach helps in identifying lead compounds for further development .

Case Study 1: Anticonvulsant Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several pyrazolo-diazepine derivatives and evaluated their anticonvulsant activity using animal models. This compound was among the compounds tested and showed significant activity compared to controls .

Case Study 2: Anti-inflammatory Effects

A recent investigation published in the European Journal of Pharmacology explored the anti-inflammatory effects of various diazepine derivatives. This compound was found to reduce inflammation markers in vitro and in vivo models significantly .

Mechanism of Action

The mechanism of action of methyl 4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the compound.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural analogs differ in ring size, substituents, and functional groups, influencing their physicochemical and pharmacological profiles:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Decomposition Temp. (°C) Biological Activity
Methyl 4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate C₉H₁₁N₃O₃ 209.20 Seven-membered diazepine ring; methyl ester group Not reported Under investigation
Ethyl 4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate C₁₀H₁₃N₃O₃ 223.23 Ethyl ester group; similar diazepine scaffold Not reported RSV polymerase inhibitor
Methyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate C₈H₉N₃O₃ 195.18 Six-membered pyrazine ring; smaller ring size Not reported Not reported
2-Ferrocenyl-7-hydroxy-5-phenethyl derivatives Varies ~450–500 Ferrocenyl and phenethyl substituents; hydroxyl group at C7 Not reported Anti-proliferative (lung cancer)
5-(3-Methylfuran-2-carbonyl) derivatives C₁₃H₁₃N₃O₄ 283.26 3-Methylfuran-2-carbonyl substituent at C5 Not reported RSV polymerase inhibitor
7-Hydroxy-2-(4-bromophenyl) derivative C₁₄H₁₃BrN₃O₂ 335.18 Bromophenyl substituent at C2; hydroxyl group at C7 230 Not reported

Notes:

  • Substituent Effects : Ethyl esters (e.g., compound in ) exhibit higher molecular weight and lipophilicity than methyl esters, which may influence metabolic stability and solubility .
  • Bioactivity : Anti-cancer activity is observed in ferrocenyl derivatives (e.g., ), while RSV inhibition is prominent in ethyl ester and 3-methylfuran derivatives .

Biological Activity

Methyl 4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate (CAS: 163213-38-5) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the compound's synthesis, biological activity, and relevant case studies.

  • IUPAC Name: this compound
  • Molecular Formula: C9H11N3O3
  • Molecular Weight: 209.21 g/mol
  • Purity: 97%

The compound features a unique fused heterocyclic structure that contributes to its biological activity. The presence of multiple nitrogen atoms in the diazepine ring system is significant for its interaction with biological targets.

Research indicates that compounds within the pyrazolo[1,5-a][1,4]diazepine class exhibit various pharmacological activities. The mechanism of action often involves modulation of neurotransmitter systems and enzyme inhibition. For instance, derivatives of this class have been identified as allosteric modulators for glutamate receptors and inhibitors for kinases involved in cancer pathways .

Pharmacological Properties

  • Neuropharmacology:
    • Compounds similar to methyl 4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine have shown efficacy as positive allosteric modulators of mGluR5 receptors. These receptors are implicated in various neuropsychiatric disorders including schizophrenia .
  • Anticancer Activity:
    • Certain derivatives have demonstrated dual inhibition of EGFR/BRAF V600E pathways. This is particularly relevant in oncology as these pathways are crucial for tumor growth and survival .
  • Antimicrobial Properties:
    • The compound has been explored for potential antimicrobial effects against various pathogens. Studies suggest that modifications in the side chains can enhance its bioactivity against resistant strains .

Synthetic Approaches

The synthesis of methyl 4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine derivatives typically involves multi-step processes:

  • A common method includes the cyclization of hydrazones with α-keto esters to form the pyrazole ring followed by diazepine formation through further reactions with amines or carbonyl compounds .

Case Studies

  • Study on mGluR5 Modulators:
    • A series of experiments demonstrated that specific derivatives enhanced mGluR5 receptor activity in preclinical models of schizophrenia. The results indicated improved cognitive functions and reduced negative symptoms associated with the disorder .
  • Anticancer Efficacy:
    • In vitro studies revealed that methyl 4-oxo derivatives inhibited cell proliferation in BRAF-mutant melanoma cells with IC50 values in the low micromolar range. These findings support further development as targeted cancer therapies .

Data Summary

Biological ActivityCompound TypeReference
mGluR5 ModulationPositive Allosteric Modulator
EGFR/BRAF InhibitionDual Inhibitor
Antimicrobial EffectsVarious Pathogens

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate

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